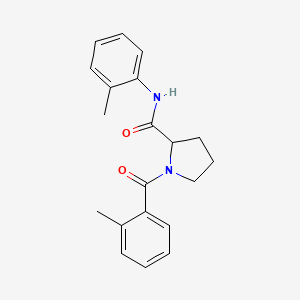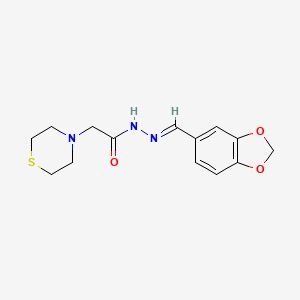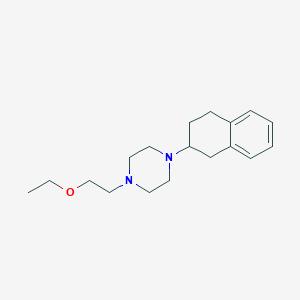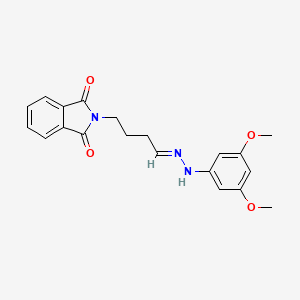
1-(2-methylbenzoyl)-N-(2-methylphenyl)prolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-methylbenzoyl)-N-(2-methylphenyl)prolinamide is a chemical compound that belongs to the family of proline derivatives. It has gained significant attention in scientific research due to its potential applications in drug development.
Mecanismo De Acción
The mechanism of action of 1-(2-methylbenzoyl)-N-(2-methylphenyl)prolinamide is not fully understood. However, it is believed to act by inhibiting the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. It also exhibits activity on the GABAergic system, which is involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
This compound has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant effects in animal models. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. However, further studies are required to determine its safety and efficacy in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-methylbenzoyl)-N-(2-methylphenyl)prolinamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. It also exhibits a wide range of pharmacological effects, making it a versatile compound for studying various disease models. However, its limitations include the lack of human clinical data and the need for further studies to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for research on 1-(2-methylbenzoyl)-N-(2-methylphenyl)prolinamide. These include:
1. Investigating its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
2. Studying its mechanism of action on the GABAergic system to better understand its anticonvulsant properties.
3. Exploring its potential use in cancer treatment.
4. Investigating its safety and efficacy in human clinical trials.
5. Developing new analogs of this compound with improved pharmacological properties.
Conclusion:
In conclusion, this compound is a promising compound for drug development due to its potential anti-inflammatory, analgesic, and anticonvulsant properties. Its mechanism of action and physiological effects are still being studied, and further research is required to determine its safety and efficacy in humans. The future directions for research on this compound are numerous, and it has the potential to contribute significantly to the development of new drugs for various diseases.
Métodos De Síntesis
The synthesis of 1-(2-methylbenzoyl)-N-(2-methylphenyl)prolinamide involves the reaction of 2-methylbenzoyl chloride with N-(2-methylphenyl)proline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is purified using column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
1-(2-methylbenzoyl)-N-(2-methylphenyl)prolinamide has been extensively studied for its potential applications in drug development. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. It has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and cancer.
Propiedades
IUPAC Name |
1-(2-methylbenzoyl)-N-(2-methylphenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-14-8-3-5-10-16(14)20(24)22-13-7-12-18(22)19(23)21-17-11-6-4-9-15(17)2/h3-6,8-11,18H,7,12-13H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCANLXRYBMSMBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCCC2C(=O)NC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-fluorophenyl)-2-methyl-7-(3-pyridinylmethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6022594.png)
![N-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-1,2,3,4-tetrahydro-1-naphthalenamine](/img/structure/B6022597.png)
![N,N-dimethyl-5-{1-[3-(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)propanoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6022610.png)


![2-(4-methyl-2-nitrophenoxy)-N'-[(3-phenyl-1H-pyrazol-4-yl)methylene]acetohydrazide](/img/structure/B6022624.png)
![N-methyl-1-(3-phenylpropyl)-N-[1-(3-pyridinylmethyl)-4-piperidinyl]-3-piperidinamine](/img/structure/B6022629.png)

![N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-iodobenzohydrazide](/img/structure/B6022654.png)
![N-[(1-cyclopentyl-4-piperidinyl)methyl]-2-methyl-N-(tetrahydro-2-furanylmethyl)-3-furamide](/img/structure/B6022668.png)
![({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methyl(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)amine](/img/structure/B6022669.png)

![ethyl 4-(1,3-dimethyl-2,4-dioxo-7-phenyl-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)butanoate](/img/structure/B6022682.png)
